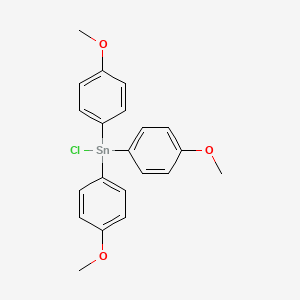

Chlorotris(4-methoxyphenyl)stannane

Descripción

Chlorotris(4-methoxyphenyl)stannane is an organotin compound with the chemical formula C21H21ClO3Sn, featuring a central tin atom bonded to three 4-methoxyphenyl groups and one chlorine ligand. The methoxy (-OCH3) substituents on the phenyl rings are electron-donating groups, which influence the electronic environment of the tin center.

Organotin compounds with aryl substituents are known for their thermal stability and versatility in organic synthesis. The methoxy groups likely enhance solubility in polar solvents compared to halogen-substituted analogs, though this remains speculative without empirical data.

Propiedades

Número CAS |

84761-55-7 |

|---|---|

Fórmula molecular |

C21H21ClO3Sn |

Peso molecular |

475.5 g/mol |

Nombre IUPAC |

chloro-tris(4-methoxyphenyl)stannane |

InChI |

InChI=1S/3C7H7O.ClH.Sn/c3*1-8-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1 |

Clave InChI |

GDBKTKFGYGVBHP-UHFFFAOYSA-M |

SMILES canónico |

COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chlorotris(4-methoxyphenyl)stannane can be synthesized through the reaction of tributyltin chloride with 4-methoxyphenyl magnesium bromide in tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows:

- Preparation of 4-methoxyphenyl magnesium bromide by reacting 4-bromoanisole with magnesium turnings in THF.

- Addition of tributyltin chloride to the reaction mixture, followed by refluxing for several hours.

- The product is then purified by column chromatography to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Chlorotris(4-methoxyphenyl)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form stannic derivatives.

Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.

Major Products Formed

Oxidation: Stannic derivatives with higher oxidation states.

Reduction: Tin compounds with lower oxidation states.

Substitution: Various organotin compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chlorotris(4-methoxyphenyl)stannane has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling reactions.

Materials Science: It is explored for its potential in the development of new materials with unique properties.

Biological Studies: Research is ongoing to investigate its potential biological activities, including antibacterial properties.

Mecanismo De Acción

The mechanism of action of chlorotris(4-methoxyphenyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Key Observations:

This difference may influence catalytic activity or toxicity. The bromo analog shares the methoxy substituents but replaces the chlorine ligand with bromine, increasing molecular weight and possibly reactivity due to bromine’s larger atomic radius .

Physical Properties :

- Chloro[tris(4-chlorophenyl)]stannane has a documented boiling point of 469.9°C and flash point of 238°C , attributed to stronger intermolecular forces (e.g., halogen bonding) from chlorine substituents . Methoxy-substituted analogs likely exhibit lower melting/boiling points due to reduced polarity, though experimental data are unavailable.

Synthesis and Applications :

- Chloro[tris(4-chlorophenyl)]stannane is commercially available (e.g., from SuZhou TuoHuangZhe New Material Co., Ltd.), suggesting industrial use in PVC stabilizers or antifouling agents .

- Methoxy-substituted variants may find niche applications in less toxic biocides or specialized catalysts, leveraging their altered electronic properties.

Stability and Reactivity Considerations

- Electron-Donating vs. This could limit efficacy in reactions requiring a highly electrophilic tin catalyst .

- Thermal Degradation : Chloro[tris(4-chlorophenyl)]stannane’s high boiling point (469.9°C) indicates thermal robustness, whereas methoxy-substituted compounds may degrade at lower temperatures due to weaker intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.